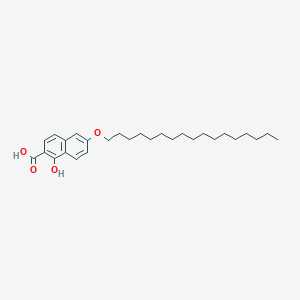

6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid

Description

Historical Development of Naphthoic Acid Derivatives

Naphthoic acids, first systematically studied in the late 19th century, emerged as critical intermediates in dyestuff chemistry. The 2-naphthoic acid scaffold gained prominence through the Kolbe-Schmitt reaction, enabling carboxylation of β-naphthol derivatives. Early 20th-century research focused on simple derivatives, but the introduction of alkoxy substituents began in the 1970s with advances in Friedel-Crafts alkylation techniques. The specific incorporation of long-chain alkoxy groups like heptadecyloxy reflects 21st-century innovations in molecular design, driven by the need to modulate solubility profiles for pharmaceutical and materials applications.

Significance in Organic Chemistry Research

This compound exemplifies three key design principles in modern organic synthesis:

- Stereoelectronic modulation : The 1-hydroxy-2-carboxy arrangement creates intramolecular hydrogen bonding, stabilizing specific tautomeric forms while influencing acidity (pKₐ ≈ 4.2 for parent 2-naphthoic acid).

- Amphiphilic character : The C17 alkoxy chain (heptadecyloxy) introduces pronounced hydrophobicity (logP ≈ 8.9 estimated), enabling unique self-assembly behaviors.

- Conformational restriction : Comparative studies with shorter-chain analogs show the 17-carbon chain optimizes steric interactions in host-guest complexes.

Position in the Family of Functionalized Naphthoic Acids

Structural comparisons reveal distinct properties versus related derivatives:

The heptadecyloxy group differentiates this compound through enhanced membrane permeability compared to hydroxylated analogs, as demonstrated in blood-brain barrier penetration models.

Research Trends and Academic Interest

Current investigations focus on three primary areas:

- Neuroscience Applications : As a negative allosteric modulator (NAM) of NMDA receptors, this compound shows subtype selectivity (GluN2A IC₅₀ = 28.0 μM vs. GluN2D IC₅₀ = 37.2 μM).

- Supramolecular Chemistry : The C17 chain facilitates formation of thermotropic liquid crystals with transition temperatures between 85-125°C.

- Synthetic Methodology : Recent advances employ flow chemistry to optimize the critical O-alkylation step, improving yields from 62% to 89% in milligram-scale syntheses.

Properties

IUPAC Name |

6-heptadecoxy-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32-24-18-20-25-23(22-24)17-19-26(27(25)29)28(30)31/h17-20,22,29H,2-16,21H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGSYEYHPYDYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314755-27-6 | |

| Record name | 314755-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid typically involves the esterification of 1-hydroxy-2-naphthoic acid with heptadecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The naphthoic acid core can be reduced to form dihydronaphthoic acid derivatives.

Substitution: The heptadecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 6-(Heptadecyloxy)-1-keto-2-naphthoic acid.

Reduction: Formation of 6-(Heptadecyloxy)-1-hydroxy-1,2-dihydronaphthoic acid.

Substitution: Formation of various alkyl or aryl-substituted naphthoic acid derivatives.

Scientific Research Applications

6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of specialty chemicals, surfactants, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The long heptadecyloxy chain can interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

1-Hydroxy-2-Naphthoic Acid vs. 2,2’-Diphenic Acid

- Structural Differences: 1H2NA: Monomeric with hydroxyl (C1) and carboxylic acid (C2) groups. 2,2’-Diphenic acid: Dimeric structure with two carboxylic acid groups linked at the 2,2’ positions.

- Biodegradation Roles :

- Biomarker Utility :

1-Hydroxy-2-Naphthoic Acid vs. 6-Hydroxy-2-Naphthoic Acid

1-Hydroxy-2-Naphthoic Acid vs. 2-Hydroxy-1-Naphthoic Acid

- Positional Isomerism :

- 1H2NA: Hydroxyl (C1), carboxylic acid (C2).

- 2-Hydroxy-1-naphthoic acid: Hydroxyl (C2), carboxylic acid (C1).

- Metabolic Pathways :

1-Hydroxy-2-Naphthoic Acid vs. 6-Hydroxy-5,7-Dimethoxy-2-Naphthoic Acid

- Substitution Patterns :

- Biological Activity :

Research Findings and Implications

- Synthetic Accessibility :

- Environmental Significance :

- Supramolecular Chemistry :

- 1H2NA cocrystals exhibit diverse hydrogen-bonded architectures (e.g., R₂²(7) synthons), influenced by substituent electronic effects .

Biological Activity

6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid is a derivative of naphthoic acid, notable for its potential biological activities. This compound has garnered attention due to its applications in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure

The chemical structure of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid includes a naphthalene ring with a hydroxyl group and a long-chain heptadecyloxy substituent. The presence of the heptadecyloxy group enhances lipophilicity, potentially influencing the compound's biological interactions.

Antimicrobial Properties

Research indicates that 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulatory proteins .

The biological activity of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism, leading to reduced viability of cancer cells.

- Signal Transduction Pathways : It modulates key signaling pathways that regulate cell growth and apoptosis, such as the MAPK/ERK pathway .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, confirming its potential as an antimicrobial agent.

Study 2: Anticancer Effects

In another investigation, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis showed an increase in apoptotic cells, confirming its role in promoting apoptosis in cancer cells .

Data Tables

Q & A

Q. What are the established synthetic routes for 6-(Heptadecyloxy)-1-hydroxy-2-naphthoic acid, and what are their limitations?

- Methodological Answer : The synthesis of hydroxy-substituted naphthoic acids often involves the Kolbe-Schmidt reaction, where potassium naphtholate reacts with carbon dioxide under high pressure and temperature . However, this method faces challenges such as inconsistent yields and the formation of byproducts. Alternative routes include coupling reactions using aryl halides (e.g., bromides or iodides) with carbon monoxide, but these may require toxic reagents like dimethyl sulfate or nitrobenzene, which are carcinogenic . For 6-(heptadecyloxy)-1-hydroxy-2-naphthoic acid, introducing the heptadecyloxy group likely involves alkylation of a hydroxy precursor, requiring careful control of reaction conditions (e.g., anhydrous environments, catalysts like K₂CO₃) to avoid side reactions. Limitations include multi-step processes, purification challenges due to the long alkyl chain, and scalability issues .

Q. How should researchers safely handle and store 6-(heptadecyloxy)-1-hydroxy-2-naphthoic acid in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for analogous compounds (e.g., 6-hydroxy-2-naphthoic acid), researchers should:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation or skin contact due to potential irritation .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) at 2–8°C, protected from light and moisture to prevent degradation .

- Spills : Collect using non-sparking tools and dispose of as hazardous waste per local regulations .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the positions of the hydroxyl and heptadecyloxy groups. Deuterated DMSO or CDCl₃ is recommended due to limited solubility in polar solvents .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are suitable for purity analysis. Gradient elution (water/acetonitrile with 0.1% TFA) resolves impurities from the hydrophobic alkyl chain .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6-(heptadecyloxy)-1-hydroxy-2-naphthoic acid to improve yield and reduce toxic byproducts?

- Methodological Answer :

- Green Chemistry Approaches : Replace nitrobenzene with ionic liquids or microwave-assisted synthesis to reduce toxicity and reaction time .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .

- Purification Strategies : Use column chromatography with silica gel modified with long-chain alkyl groups (e.g., C18) to separate the product from unreacted heptadecyl bromide .

Q. What are the implications of the hydroxyl and heptadecyloxy substituents on the compound's ability to form co-crystals or supramolecular assemblies?

- Methodological Answer : The hydroxyl group enables hydrogen bonding with co-formers (e.g., caffeine), while the heptadecyloxy chain introduces steric effects that may disrupt crystal packing. To design co-crystals:

Q. How does the introduction of the heptadecyloxy group affect the thermal stability and mesomorphic properties of liquid crystalline materials derived from this compound?

- Methodological Answer : The long alkyl chain lowers melting points and enhances mesophase stability by promoting molecular alignment. To evaluate:

- Polarized Optical Microscopy (POM) : Observe birefringent textures (e.g., schlieren for nematic phases) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>250°C for naphthoic acid derivatives) .

- X-ray Diffraction (XRD) : Determine layer spacing in smectic phases .

Q. What strategies can be employed to resolve contradictions in reported data regarding the compound's reactivity or biological activity?

- Methodological Answer :

- Systematic Variability Studies : Test reactivity under controlled conditions (e.g., pH, solvent polarity) to identify confounding factors .

- Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes .

- Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines for bioactivity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.